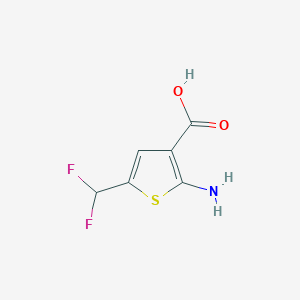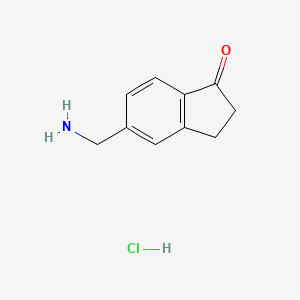
(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid” is a chemical compound with the linear formula C12H9NO4S . It has a molecular weight of 263.274 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
Novel derivatives of Mycosidine (3,5-substituted thiazolidine-2,4-diones), which include “(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid”, are synthesized by Knoevenagel condensation and reactions of thiazolidines with chloroformates or halo-acetic acid esters .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H9NO4S . More detailed structural information may be available in specific databases or scientific literature.Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibitory Activity
(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid derivatives have been synthesized and tested for their in vitro aldose reductase (ALR2) inhibitory activity. The insertion of an acetic chain on N-3 significantly enhances the ALR2 inhibitory potency. These compounds display moderate to high levels of inhibitory activity, highlighting their potential therapeutic applications in the management of complications related to diabetes, such as diabetic neuropathy (Rakowitz, Maccari, Ottanà, & Vigorita, 2006).
Antiepileptic and Neuroprotective Effects
Research on 4-thiazolidinone derivatives, including LES-2658 and LES-1205 (related to the structural class of (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid), has shown significant effects on the sleep-wakefulness cycle in kindled rats, suggesting neuroprotective and antiepileptic properties. These compounds modulate REM sleep fragmentation and duration, indicating potential benefits in epilepsy management (Myronenko, Pinyazhko, & Lesyk, 2017).
Anti-inflammatory and Analgesic Properties
Compounds synthesized from (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid have exhibited significant analgesic-anti-inflammatory activities, with some showing high activity levels in this domain. These findings suggest potential applications in developing treatments for inflammatory conditions (Salgın-Gökşen et al., 2007).
Antibacterial Activity
Novel derivatives of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide have demonstrated potent antibacterial activity against a range of microorganisms, highlighting the potential of these compounds in addressing antibiotic resistance and developing new antibacterial agents (Borad et al., 2015).
Antifungal and Antimicrobial Properties
Studies have also revealed that derivatives of (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid exhibit significant antifungal and antimicrobial activities. These compounds have shown efficacy against various fungal species, suggesting their potential as novel antifungal agents (Levshin et al., 2022).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)/b9-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNYSPGLDGPDIU-TWGQIWQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2771315.png)
![7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B2771317.png)
![2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2771318.png)


![(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2771323.png)
![2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2771325.png)
![(2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2771326.png)
![3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2771327.png)

![2-Cyclohexyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2771332.png)
![3-isopropyl-6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2771335.png)